molecular formula C13H20N4O4S B4068844 5-[4-(ethylsulfonyl)-1-piperazinyl]-N-methyl-2-nitroaniline

5-[4-(ethylsulfonyl)-1-piperazinyl]-N-methyl-2-nitroaniline

Cat. No. B4068844
M. Wt: 328.39 g/mol
InChI Key: SFGKMNIXKHAKHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(ethylsulfonyl)-1-piperazinyl]-N-methyl-2-nitroaniline is a chemical compound that is widely used in scientific research. The compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields. In

Mechanism of Action

The mechanism of action of 5-[4-(ethylsulfonyl)-1-piperazinyl]-N-methyl-2-nitroaniline is not fully understood. However, it is known to bind to specific sites on proteins and other biomolecules, leading to changes in their structure and function. The compound has been found to bind to a variety of targets, including ion channels, receptors, and enzymes.
Biochemical and Physiological Effects:
5-[4-(ethylsulfonyl)-1-piperazinyl]-N-methyl-2-nitroaniline has a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain ion channels and receptors, leading to changes in cellular signaling and function. In addition, it has been found to induce changes in the activity of cytochrome P450 enzymes, which can affect the metabolism of drugs and other compounds.

Advantages and Limitations for Lab Experiments

One advantage of using 5-[4-(ethylsulfonyl)-1-piperazinyl]-N-methyl-2-nitroaniline in lab experiments is its versatility. The compound can be used in a variety of applications, making it a valuable tool for researchers in many different fields. However, one limitation is that the compound can be difficult to synthesize and purify, which can make it challenging to obtain in large quantities.

Future Directions

There are many future directions for research involving 5-[4-(ethylsulfonyl)-1-piperazinyl]-N-methyl-2-nitroaniline. One area of interest is the development of new fluorescent probes based on the compound, which could be used for a variety of applications in biological imaging and sensing. Another area of interest is the study of the compound's effects on specific ion channels and receptors, which could lead to the development of new drugs for the treatment of various diseases. Finally, there is potential for the use of the compound in the development of new chemical tools for studying the function of biomolecules.

Scientific Research Applications

5-[4-(ethylsulfonyl)-1-piperazinyl]-N-methyl-2-nitroaniline has been used in a variety of scientific research applications. One common use is as a fluorescent probe for the detection of protein-ligand interactions. The compound has also been used as a tool for studying the function of ion channels and receptors in the nervous system. In addition, it has been used as a substrate for the study of cytochrome P450 enzymes.

properties

IUPAC Name

5-(4-ethylsulfonylpiperazin-1-yl)-N-methyl-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O4S/c1-3-22(20,21)16-8-6-15(7-9-16)11-4-5-13(17(18)19)12(10-11)14-2/h4-5,10,14H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGKMNIXKHAKHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(ethylsulfonyl)piperazin-1-yl]-N-methyl-2-nitroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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